molecular formula C14H13FN2O3S B5639802 N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5639802
M. Wt: 308.33 g/mol
InChI Key: HBXDLMPLACOPAK-UHFFFAOYSA-N
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Description

N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting enzymes and proteins involved in inflammatory pathways.

    Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, allowing better membrane permeability and interaction with biological targets. This makes it a promising candidate for drug development compared to its methoxy-substituted analogs .

Properties

IUPAC Name

N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDLMPLACOPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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